Bienvenue dans la boutique en ligne BenchChem!

(2-(Trifluoromethyl)cyclopropyl)benzene

Metabolic stability In vivo clearance Rat pharmacokinetics

(2-(Trifluoromethyl)cyclopropyl)benzene (CAS 1822956-84-2) is a trifluoromethyl-substituted cyclopropane scaffold that has been validated as a metabolically stable replacement for the tert-butyl group in medicinal chemistry. The molecule combines the conformational rigidity of a cyclopropane ring with the electron-withdrawing and lipophilic character of a trifluoromethyl group, yielding a calculated LogP of 3.35.

Molecular Formula C10H9F3
Molecular Weight 186.17 g/mol
Cat. No. B12959092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Trifluoromethyl)cyclopropyl)benzene
Molecular FormulaC10H9F3
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1C(C1C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2
InChIKeyQIPWAYGGNPOMGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (2-(Trifluoromethyl)cyclopropyl)benzene: A tert-Butyl Bioisostere with Quantifiable Metabolic Stability Advantages


(2-(Trifluoromethyl)cyclopropyl)benzene (CAS 1822956-84-2) is a trifluoromethyl-substituted cyclopropane scaffold that has been validated as a metabolically stable replacement for the tert-butyl group in medicinal chemistry [1]. The molecule combines the conformational rigidity of a cyclopropane ring with the electron-withdrawing and lipophilic character of a trifluoromethyl group, yielding a calculated LogP of 3.35 . Matched-pair analyses have demonstrated that incorporating this substructure can reduce in vivo clearance and prolong half-life relative to tert-butyl analogs without substantially altering target binding affinity [1].

Why In-Class Cyclopropyl or Trifluoromethyl Analogs Cannot Substitute (2-(Trifluoromethyl)cyclopropyl)benzene Without Rigorous Quantitative Validation


Simple cyclopropylbenzene lacks the metabolic shielding imparted by the trifluoromethyl group, while tert-butylbenzene is intrinsically susceptible to cytochrome P450-mediated oxidation of its methyl C–H bonds [1]. The combination of cyclopropane ring strain with the strong electron-withdrawing effect of CF3 creates a unique metabolic profile that neither structural motif alone can replicate [2]. Direct matched-pair comparisons have shown that replacing a tert-butyl group with a trifluoromethylcyclopropyl group reduces rat in vivo clearance by up to 14-fold and extends terminal half-life approximately 4-fold [1]. These magnitudes of difference preclude generic substitution without quantitative experimental confirmation.

Quantitative Differentiation Evidence for (2-(Trifluoromethyl)cyclopropyl)benzene Against Closest Analogs


Metabolic Stability: 4-Fold Lower In Vivo Clearance vs. tert-Butyl Matched Pair

In a direct head-to-head matched-pair comparison, compound 9 bearing a trifluoromethylcyclopropyl (Cp-CF3) group exhibited a rat liver microsome intrinsic clearance (RLM Clint) of <5 mL/min/kg versus 33 mL/min/kg for the tert-butyl analog 1. In vivo, rat clearance was 4.6 vs 20 mL/min/kg and terminal half-life was 9.1 h vs 2.3 h [1]. A second matched pair (compound 12 vs 11) showed rat clearance of 25 vs 352 mL/min/kg and half-life of 3.4 vs 0.2 h [1].

Metabolic stability In vivo clearance Rat pharmacokinetics

Lipophilicity Control: 0.76 Log Unit Lower Lipophilicity vs. tert-Butylbenzene

The target compound (2-(trifluoromethyl)cyclopropyl)benzene has a calculated LogP of 3.35 , whereas the experimentally determined LogP of tert-butylbenzene is 4.11 [1]. This 0.76 log unit difference indicates meaningfully lower lipophilicity, which may reduce nonspecific tissue binding and phospholipidosis risk.

LogP Lipophilicity Physicochemical properties

CYP450 Drug-Drug Interaction Risk: IC50 >50 µM for Trifluoromethylcyclopropyl Derivatives

Compounds containing the trifluoromethylcyclopropyl group (9, 12, 19, 20) were tested for CYP3A4/5 inhibition and exhibited IC50 values greater than 50 µM with no evidence of time-dependent inhibition [1]. This profile is comparable to that of the tert-butyl analogs and indicates that the metabolic stability gain is not accompanied by a new CYP inhibition liability.

CYP450 inhibition Drug-drug interaction Safety pharmacology

Scalable Non-Palladium Synthesis: Iron/Cobalt-Catalyzed Cross-Coupling for Cycloalkyl(trifluoromethyl)benzenes

Patent US20210053992 describes a method for producing cycloalkyl(trifluoromethyl)benzene derivatives via Grignard cross-coupling catalyzed by iron or cobalt salts at 60–80°C [1]. This avoids expensive palladium catalysts and elevated temperatures, offering a more cost-effective and scalable route to the trifluoromethylcyclopropylbenzene scaffold compared to traditional palladium-mediated couplings.

Process chemistry Iron catalysis Grignard cross-coupling

Prioritized Application Scenarios for (2-(Trifluoromethyl)cyclopropyl)benzene Based on Quantitative Differentiation Evidence


Replacement of Metabolically Labile tert-Butyl Groups in Lead Optimization

When a lead series contains a tert-butyl group that undergoes rapid CYP-mediated oxidation, (2-(trifluoromethyl)cyclopropyl)benzene offers a validated bioisosteric replacement that preserves steric bulk while reducing rat in vivo clearance by up to 14-fold and extending half-life by up to 17-fold [1]. This substitution can be prioritized early in hit-to-lead using the matched-pair data from Barnes-Seeman et al. as quantitative justification.

CNS-Targeted Small Molecule Design Requiring Balanced Lipophilicity

With a LogP of 3.35 , the scaffold sits within the optimal lipophilicity range for CNS penetration while being 0.76 log units lower than tert-butylbenzene [2]. Combined with its demonstrated metabolic stability [1], it is suited for CNS programs where high clearance and excessive lipophilicity are common attrition factors.

Stereospecific Chemical Biology Probes Utilizing 19F NMR

The trifluoromethyl group provides a sensitive 19F NMR handle, while the rigid cyclopropane ring locks the conformation, enabling the use of enantiopure (1R,2R) isomers to probe stereospecific target engagement [1]. The negligible CYP inhibition profile [1] reduces confounding pharmacology when used as a chemical probe.

Agrochemical Candidate Scaffold with Enhanced Environmental Persistence

The metabolic stability conferred by the trifluoromethylcyclopropyl group [1] can be leveraged in agrochemical design to prolong half-life in soil and plant systems, reducing application frequency. The scalable iron/cobalt-catalyzed synthesis [3] supports cost-effective production at agricultural volumes.

Quote Request

Request a Quote for (2-(Trifluoromethyl)cyclopropyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.